Boc-7-bromo-DL-tryptophan chemical structure and properties
Boc-7-bromo-DL-tryptophan chemical structure and properties
An In-depth Technical Guide to Boc-7-bromo-DL-tryptophan: Synthesis, Properties, and Applications in Modern Drug Discovery
Introduction
In the landscape of modern medicinal chemistry and peptide science, the strategic incorporation of non-canonical amino acids is a critical tool for developing novel therapeutics with enhanced properties. Among these, Boc-7-bromo-DL-tryptophan stands out as a versatile synthetic building block. This molecule combines the structural features of tryptophan, a crucial amino acid, with a synthetically useful bromine substituent on the indole ring and the widely employed tert-butyloxycarbonyl (Boc) protecting group on its alpha-amino group.[1][2]
The presence of a halogen at the 7-position of the tryptophan indole ring provides a handle for further chemical modification through cross-coupling reactions and can significantly influence the biological activity of peptides and small molecules.[3][4] The Boc group offers robust, yet readily cleavable, protection essential for controlled, stepwise chemical synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS).[5] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the core properties, synthesis, characterization, applications, and safe handling of Boc-7-bromo-DL-tryptophan.
Part 1: Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of Boc-7-bromo-DL-tryptophan is fundamental to its effective application in synthesis and research.
Chemical Structure and Core Properties
Boc-7-bromo-DL-tryptophan is a racemic mixture of the D and L enantiomers of N-α-Boc-protected 7-bromotryptophan. Its structure and key properties are summarized below.
Table 1: Core Physicochemical Properties of Boc-7-bromo-DL-tryptophan
| Property | Value | Source(s) |
| CAS Number | 1219432-58-2 | [1][2] |
| Molecular Formula | C₁₆H₁₉BrN₂O₄ | [2][6][7] |
| Molecular Weight | 383.24 g/mol | [2][6] |
| IUPAC Name | 3-(7-bromo-1H-indol-3-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid | [1][2] |
| Synonyms | 7-Bromo-N-[(1,1-dimethylethoxy)carbonyl]tryptophan | [1][2] |
| Appearance | White to off-white solid (inferred from related compounds) | |
| Storage Temperature | Room Temperature | [1][2] |
| Predicted Boiling Point | 576.4 ± 50.0 °C | [1][2] |
| Predicted Density | 1.489 ± 0.06 g/cm³ | [1][2] |
| Predicted pKa | 3.82 ± 0.10 | [2] |
Spectroscopic Profile (Anticipated)
While specific spectra for this exact compound are not widely published, its expected spectroscopic features can be reliably predicted based on the analysis of its constituent parts: the 7-bromoindole moiety, the alanine backbone, and the N-terminal Boc group.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a strong singlet around 1.4 ppm), the α- and β-protons of the amino acid backbone (multiplets between 3.0 and 4.8 ppm), and the aromatic protons of the 7-bromoindole ring (typically between 7.0 and 8.0 ppm). The bromine atom at the C7 position will influence the chemical shifts and coupling patterns of the adjacent aromatic protons compared to unsubstituted tryptophan.[8][9]
-
¹³C NMR: The carbon NMR would display a signal for the quaternary carbon of the t-butyl group around 80 ppm, the carbonyl of the Boc group near 155 ppm, and the carboxylic acid carbon around 175 ppm. Aromatic carbons of the indole ring would appear between 110 and 140 ppm.
-
Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the molecule would be expected to show a prominent [M+H]⁺ ion. A key diagnostic feature would be the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 Da. Fragmentation analysis would likely show the loss of the Boc group (-100 Da) or isobutylene (-56 Da) under acidic conditions.[10][11]
Solubility and Stability
-
Solubility: Based on related tryptophan derivatives, Boc-7-bromo-DL-tryptophan is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols. Its solubility in aqueous solutions is likely to be low but can be increased in dilute acidic or alkaline solutions, which would deprotonate the carboxylic acid or protonate the amino group (after Boc removal), respectively.[12]
-
Stability: The compound is generally stable under standard storage conditions (room temperature, dry). The most significant chemical instability relates to the Boc protecting group, which is designed to be labile under acidic conditions (e.g., trifluoroacetic acid, HCl in dioxane) but is stable to a wide range of bases and nucleophiles, allowing for orthogonal protection strategies in complex syntheses.[5]
Part 2: Synthesis and Purification
The synthesis of Boc-7-bromo-DL-tryptophan is typically achieved by protecting commercially available 7-bromo-DL-tryptophan. The process is a standard procedure in amino acid chemistry.
Synthetic Strategy Overview
The most direct synthetic route involves the N-α-protection of 7-bromo-DL-tryptophan using di-tert-butyl dicarbonate (Boc₂O). This reaction is straightforward and high-yielding.
Caption: General workflow for the synthesis of Boc-7-bromo-DL-tryptophan.
Protocol: Synthesis of Nα-Boc-7-bromo-DL-tryptophan
This protocol is a representative method adapted from standard procedures for the Boc-protection of amino acids.[5][13]
Materials:
-
7-Bromo-DL-tryptophan
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
1,4-Dioxane
-
1M Sodium Hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve 7-bromo-DL-tryptophan (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1M NaOH (aq) with stirring. Cool the solution to 0 °C in an ice bath.
-
Boc Anhydride Addition: To the cooled solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise or as a solution in dioxane.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, remove the 1,4-dioxane under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully adjust the pH to ~2-3 by adding 1M HCl. A white precipitate should form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes).
-
Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified if necessary.
Causality of Choices:
-
Base (NaOH): The base is crucial for deprotonating the amino group of the tryptophan, rendering it nucleophilic enough to attack the electrophilic carbonyl carbon of (Boc)₂O.
-
Dioxane/Water: This solvent system is used to dissolve both the polar amino acid salt and the nonpolar (Boc)₂O, facilitating the reaction.
-
Acidic Workup: Acidification protonates the carboxylate, making the final product less water-soluble and enabling its extraction into an organic solvent like ethyl acetate.
Part 3: Applications in Research and Development
Boc-7-bromo-DL-tryptophan is a valuable intermediate for synthesizing peptides and complex heterocyclic compounds with potential therapeutic applications.
Core Utility in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a building block in SPPS to introduce a 7-bromotryptophan residue into a peptide sequence. This modification can serve several purposes:
-
Modulating Biological Activity: The bulky and lipophilic bromine atom can alter the peptide's conformation and its interaction with biological targets, potentially leading to increased potency or selectivity.[14]
-
Metabolic Stability: Halogenation can block sites of oxidative metabolism, increasing the in vivo half-life of a peptide.
-
Synthetic Handle: The C-Br bond serves as a versatile functional handle for post-synthetic modification via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the attachment of other functional groups.[3]
Caption: The iterative cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).
Advanced Applications in Medicinal Chemistry
Beyond standard peptide synthesis, the 7-bromoindole moiety is of significant interest. For instance, bromotryptophan derivatives are key components in the synthesis of complex natural products and their analogs, such as kistamycin A and chloropeptin.[3] Furthermore, conopeptides containing bromotryptophan have shown potential as neuroprotective agents.[15] The ability to perform late-stage functionalization on the indole ring opens up possibilities for creating peptide-drug conjugates and novel macrocyclic peptides.[4]
Part 4: Safety and Handling
Proper handling of Boc-7-bromo-DL-tryptophan is essential to ensure laboratory safety.
Hazard Identification
The compound is classified as an irritant.[2]
Table 2: GHS Hazard Information for Boc-7-bromo-DL-tryptophan
| Pictogram | Signal Word | Hazard Statements |
| Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
Source:[2]
Safe Handling and Storage Protocol
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[16]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[16][17]
-
Handling Practices: Avoid formation and inhalation of dust.[16][17] Prevent contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, well-ventilated place at room temperature.[1][2]
First Aid and Spill Management
-
In case of contact:
-
Skin: Immediately wash off with soap and plenty of water. If irritation persists, seek medical attention.[16]
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][16]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[16]
-
-
Spill Management: For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[17] Ensure the area is well-ventilated.
Conclusion
Boc-7-bromo-DL-tryptophan is more than a simple protected amino acid; it is a strategic tool for chemical biologists and medicinal chemists. Its unique combination of a stable protecting group and a functionalizable halogenated indole ring makes it a highly valuable building block for the synthesis of novel peptides and complex molecules. By enabling precise control over peptide sequence and allowing for post-synthetic modifications, it facilitates the exploration of new chemical space in the pursuit of therapeutics with improved efficacy, stability, and novel mechanisms of action. A comprehensive understanding of its properties, synthesis, and safe handling, as outlined in this guide, is key to unlocking its full potential in the laboratory.
References
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ResearchGate. Convenient synthesis of 7 ' and 6 '-bromo-D-tryptophan and their derivatives by enzymatic optical resolution using D-aminoacylase. Available from: [Link]
-
National Institutes of Health (NIH). Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents. Available from: [Link]
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Royal Society of Chemistry. Synthesis of 5- and 7-bromotryptophan and of [5-bromotryptophan9]-β-corticotrophin-(1–24)-tetracosapeptide, a highly potent corticotrophin analogue. Available from: [Link]
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The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]
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ResearchGate. Synthesis of ( S)-5,6-dibromo-tryptophan derivatives as building blocks for peptide chemistry. Available from: [Link]
- Google Patents. Bromo-tryptophan conopeptides.
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Nature. Modular synthesis of clickable peptides via late-stage maleimidation on C(7)-H tryptophan. Available from: [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0000929). Available from: [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
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PubMed. Tryptophan oxidation by singlet molecular oxygen [O2(1Deltag)]: mechanistic studies using 18O-labeled hydroperoxides, mass spectrometry, and light emission measurements. Available from: [Link]
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Royal Society of Chemistry. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. Available from: [Link]
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ResearchGate. How to dissolve L-tryptophan in PBS?. Available from: [Link]
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